molecular formula C15H11N3O2S B2796642 (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one CAS No. 314735-44-9

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B2796642
CAS No.: 314735-44-9
M. Wt: 297.33
InChI Key: PLZPUYIPBJNITH-MDWZMJQESA-N
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Description

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolone core, a hydroxybenzylidene moiety, and a pyridinylamino group, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated thiazolone derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxybenzylidene moiety may facilitate binding to active sites, while the thiazolone and pyridinylamino groups contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Similar structure but with a phenylamino group instead of a pyridinylamino group.

    (5E)-5-(4-hydroxybenzylidene)-2-(methylamino)-1,3-thiazol-4(5H)-one: Similar structure but with a methylamino group.

Uniqueness

The presence of the pyridinylamino group in (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-12-5-3-10(4-6-12)8-13-14(20)18-15(21-13)17-11-2-1-7-16-9-11/h1-9,19H,(H,17,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZPUYIPBJNITH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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